molecular formula C15H14N4O2S B12166638 2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide

2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B12166638
M. Wt: 314.4 g/mol
InChI Key: SAYARPKNQDYXGY-UHFFFAOYSA-N
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Description

2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that features both indole and thiazole moieties. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole derivative is then acetylated using acetic anhydride to introduce the acetamido group.

    Thiazole Formation: The thiazole ring can be synthesized through Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Coupling Reaction: Finally, the indole and thiazole moieties are coupled through an amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could target the acetamido group, converting it to an amine using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions could occur at the thiazole ring, especially if it contains leaving groups like halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving indole and thiazole-containing compounds.

    Medicine: Investigation of its potential as a therapeutic agent due to the biological activities associated with indole and thiazole moieties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds with indole and thiazole groups can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-N-(thiazol-2-yl)acetamide: Lacks the acetamido group, which could affect its biological activity.

    2-(4-amino-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide: Contains an amino group instead of an acetamido group, potentially altering its reactivity and interactions.

    2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-4-yl)acetamide: Variation in the position of the thiazole ring, which could influence its properties.

Uniqueness

The presence of both acetamido and thiazole groups in 2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide may confer unique biological activities and chemical reactivity compared to similar compounds. This uniqueness could make it a valuable compound for further research and development.

Properties

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H14N4O2S/c1-10(20)17-12-3-2-4-13-11(12)5-7-19(13)9-14(21)18-15-16-6-8-22-15/h2-8H,9H2,1H3,(H,17,20)(H,16,18,21)

InChI Key

SAYARPKNQDYXGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=NC=CS3

Origin of Product

United States

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